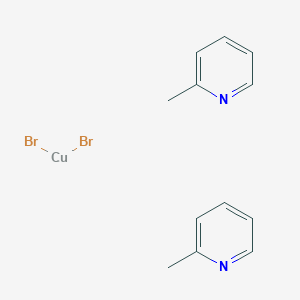
Dibromobis(2-methylpyridine)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromobis(2-methylpyridine)copper: is a coordination compound with the chemical formula C12H14Br2CuN2 This compound features a copper center coordinated by two bromine atoms and two 2-methylpyridine ligands
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromobis(2-methylpyridine)copper can be synthesized through the reaction of copper(II) bromide with 2-methylpyridine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper(II) bromide and 2-methylpyridine in a solvent such as ethanol or acetonitrile. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product can be isolated by filtration and recrystallization from the solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Dibromobis(2-methylpyridine)copper can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation-Reduction Reactions: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur in solvents like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the copper center.
Major Products Formed:
Substitution Reactions: The major products are the substituted copper complexes, where the bromine atoms are replaced by the incoming ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include copper(I) or copper(III) complexes.
Scientific Research Applications
Chemistry: Dibromobis(2-methylpyridine)copper is used as a precursor in the synthesis of other copper complexes. It is also employed in studies of coordination chemistry and catalysis .
Biology and Medicine:
Industry: In industry, this compound can be used in the development of new materials, such as conductive polymers and catalysts for various chemical reactions .
Mechanism of Action
The mechanism of action of dibromobis(2-methylpyridine)copper involves its ability to coordinate with other molecules through its copper center. The copper ion can interact with various substrates, facilitating reactions such as ligand substitution and redox processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Dichlorobis(2-methylpyridine)copper: Similar structure but with chlorine atoms instead of bromine.
Dibromobis(pyridine)copper: Similar structure but with pyridine instead of 2-methylpyridine.
Uniqueness: Dibromobis(2-methylpyridine)copper is unique due to the presence of 2-methylpyridine ligands, which can influence its reactivity and coordination properties compared to other similar compounds. The methyl group on the pyridine ring can affect the electronic and steric properties of the compound, leading to different reactivity and applications .
Properties
Molecular Formula |
C12H14Br2CuN2 |
|---|---|
Molecular Weight |
409.61 g/mol |
IUPAC Name |
dibromocopper;2-methylpyridine |
InChI |
InChI=1S/2C6H7N.2BrH.Cu/c2*1-6-4-2-3-5-7-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
NDCNRZXNSVGTTK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC=CC=N1.CC1=CC=CC=N1.[Cu](Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















